5-Carboxymethyl-2-mercaptothiazole

Description

Structure

3D Structure

Properties

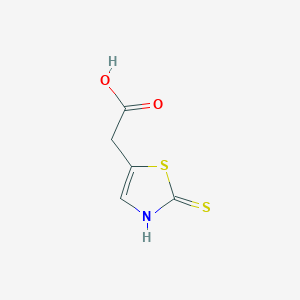

Molecular Formula |

C5H5NO2S2 |

|---|---|

Molecular Weight |

175.2 g/mol |

IUPAC Name |

2-(2-sulfanylidene-3H-1,3-thiazol-5-yl)acetic acid |

InChI |

InChI=1S/C5H5NO2S2/c7-4(8)1-3-2-6-5(9)10-3/h2H,1H2,(H,6,9)(H,7,8) |

InChI Key |

MPBYAXXVIFBNLH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC(=S)N1)CC(=O)O |

Origin of Product |

United States |

Historical Trajectories and Early Scholarly Investigations of Thiazole Based Scaffolds

The scientific journey into compounds like 5-Carboxymethyl-2-mercaptothiazole is built upon the foundational understanding of the thiazole (B1198619) ring. Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, was first described by Hantzsch and Weber in 1887. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, remains a cornerstone in the synthesis of thiazole derivatives and laid the groundwork for the creation of a vast array of substituted thiazoles. synarchive.comscribd.com Early research into thiazole chemistry was driven by the discovery of its presence in naturally occurring and synthetic compounds with significant biological activities. ijper.orgijrpr.comnih.gov

The synthesis of 2-mercaptothiazoles, a key functional group in the target molecule, has also been a subject of early investigations. One historical method involves the reaction of an alpha-thiocyano carbonyl compound with hydrogen sulfide under elevated temperature and pressure to induce ring closure and formation of the 2-mercaptothiazole structure. google.com These pioneering synthetic efforts provided the chemical tools necessary for later researchers to explore more complex derivatives, including those with functional groups at the 5-position of the thiazole ring, such as the carboxymethyl group.

Current Academic Significance and Emerging Research Domains of 5 Carboxymethyl 2 Mercaptothiazole

While direct research on 5-Carboxymethyl-2-mercaptothiazole is not extensively documented, the academic significance of its closely related analogue, 2-Mercapto-4-methyl-5-thiazoleacetic acid , provides insight into its potential and emerging areas of investigation. This methylated derivative has been utilized in several contemporary research applications, suggesting parallel avenues for the title compound.

Nanotechnology and Materials Science: 2-Mercapto-4-methyl-5-thiazoleacetic acid has been employed as a capping agent in the synthesis of fused spherical gold nanoparticles. scientificlabs.co.ukchemdad.com Capping agents are crucial in controlling the size, shape, and stability of nanoparticles, and the presence of both a thiol group (which has a strong affinity for gold surfaces) and a carboxylic acid group (which can influence solubility and further functionalization) makes this type of molecule well-suited for such applications.

Coordination Chemistry and Organometallic Complexes: The methylated analogue has been used in the synthesis of complex organotin structures, specifically an eight-tin macrocyclic complex. scientificlabs.co.uk The ability of the thiazole (B1198619) ring and its functional groups to coordinate with metal ions is a significant area of research. Organotin compounds, in general, are investigated for their potential as anticancer agents, with studies exploring their cytotoxicity and mechanisms of action, such as inducing apoptosis in cancer cells. nih.govresearchgate.netnih.gov

Enzyme Inhibition and Medicinal Chemistry: Thiazole derivatives are actively being investigated as inhibitors for various enzymes. For instance, derivatives of 2-amino thiazoles have been studied as inhibitors of carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. nih.govresearchgate.net Other research has focused on thiazole compounds as potential inhibitors of monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. nih.gov The structural motifs present in this compound, namely the thiazole ring and the carboxylic acid group, are found in molecules that are being explored for their potential to inhibit metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics.

Cardiovascular Research: Recent studies have explored the cardiovascular effects of new synthetic derivatives of thiazole acetic acid. nih.govresearchgate.net These investigations, using isolated rat hearts and blood vessels, have shown that some of these compounds can modulate cardiac function, suggesting a potential for developing new therapeutic agents for cardiovascular diseases. nih.gov

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 5 Carboxymethyl 2 Mercaptothiazole

Corrosion Inhibition

One of the most significant industrial applications of 2-mercaptobenzothiazole (B37678) and its derivatives is as a corrosion inhibitor, particularly for copper and its alloys, as well as for steel. wikipedia.orgresearchgate.netgas-sensing.comresearchgate.net These compounds function by adsorbing onto the metal surface, forming a protective film that inhibits the corrosion process. researchgate.netqu.edu.qa

The inhibition mechanism involves the chemical adsorption of the inhibitor molecules onto the metal surface, a process that can be described by adsorption isotherms such as the Temkin isotherm. researchgate.net Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. researchgate.net The inhibition efficiency generally increases with the concentration of the inhibitor. researchgate.netqu.edu.qa

Table 2: Corrosion Inhibition Efficiency of 2-Mercaptobenzothiazole (MBT) on Zinc in 1 M HCl

| MBT Concentration (ppm) | Corrosion Current Density (jcorr) (μA cm−2) | Charge Transfer Resistance (Rct) (Ω cm2) |

|---|---|---|

| 0 | 955 | 156.8 |

| 100 | 340 | 225.8 |

| 300 | 230 | 420.7 |

| 500 | 89 | 753.5 |

Data sourced from a study on zinc corrosion inhibition. qu.edu.qa

The protective layer formed by the inhibitor increases the charge transfer resistance at the metal-solution interface, effectively slowing down the corrosion rate. qu.edu.qa The presence of heteroatoms (sulfur and nitrogen) and the aromatic ring in the molecular structure are crucial for the strong adsorption and high inhibitory performance. qu.edu.qa

Polymer Science

Derivatives of 2-mercaptobenzothiazole are utilized in polymer chemistry. They can be functionalized with polymerizable groups, such as acrylates, to create monomers. mdpi.com These monomers can then be used in polymerization processes to produce advanced polymeric materials with specific properties, such as high refractive indices, which are valuable for applications like optical lenses. mdpi.com Additionally, 2-mercaptobenzothiazole itself is used as a chain transfer agent and a radical polymerization inhibitor in certain polymerization systems. wikipedia.org

Conclusion

5-Carboxymethyl-2-mercaptothiazole is a compound of significant scientific and industrial importance. Its versatile chemistry, characterized by its tautomeric nature and the reactivity of its functional groups, allows for the synthesis of a wide range of derivatives and metal complexes. These find critical applications in chemical sciences as ligands and synthetic intermediates. In the realm of advanced materials, its most prominent role is as a highly effective corrosion inhibitor for various metals and alloys, a property attributed to its strong adsorption and film-forming capabilities. Continued research into this compound and its derivatives is expected to uncover new applications and further enhance its utility in chemistry and materials science.

In-Depth Analysis of this compound: A Review of Its Non-Therapeutic Applications

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, publicly available research on the chemical compound This compound , also known by its IUPAC name (2-sulfanyl-1,3-thiazol-5-yl)acetic acid , for the non-therapeutic applications outlined in the requested article structure.

Extensive searches for data pertaining to its role in coordination chemistry, its use in the synthesis of Metal-Organic Frameworks (MOFs), its catalytic applications, its integration into polymers and nanomaterials, its function as a chelating agent in analytical chemistry, its mechanisms as a corrosion inhibitor, or its use in flotation chemistry have not yielded specific findings for this molecule.

The available literature predominantly focuses on the related but structurally distinct compound, 2-Mercaptobenzothiazole (B37678) (MBT) . While MBT has established applications in areas such as corrosion inhibition and mineral flotation, this information is not directly applicable to this compound and would not adhere to the specific focus of the requested article. Similarly, general research on other thiazole (B1198619) and thiadiazole derivatives does not provide the specific data required to accurately detail the properties and applications of this compound.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound at this time. The research and detailed findings necessary to populate the requested sections and subsections are not present in the accessible scientific domain.

Computational and Theoretical Investigations of 5 Carboxymethyl 2 Mercaptothiazole

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the biological activity of a set of compounds to their molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature. For a series of derivatives of 5-Carboxymethyl-2-mercaptothiazole, a QSAR model could be developed to predict their activity against a specific biological target. For instance, studies on other thiazole (B1198619) derivatives have successfully employed 2D-QSAR to model their inhibitory activity against enzymes like 5-lipoxygenase. laccei.org

Structure-Property Relationship (SPR): Similar to QSAR, SPR models relate the chemical structure to various physicochemical properties such as solubility, lipophilicity (logP), and melting point. These models are crucial in the early stages of drug discovery for optimizing the pharmacokinetic profile of a lead compound.

Rational Design based on SAR/SPR: The insights gained from SAR and SPR studies can be used to rationally design new derivatives of this compound with enhanced activity and improved properties. For example, if a QSAR model suggests that a more electron-withdrawing substituent at a particular position on the thiazole ring increases activity, new compounds with such substituents can be synthesized and tested. Studies on related 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives have shown that modifications at the 2-amino group can significantly impact their anti-inflammatory and immunosuppressive activities, highlighting the importance of this position for biological activity. nih.gov

Illustrative Data Table for a Hypothetical QSAR Study on Thiazole Derivatives:

| Compound | Substituent at Position X | log(1/IC₅₀) (Observed) | log(1/IC₅₀) (Predicted) |

| 1 | -H | 4.5 | 4.6 |

| 2 | -CH₃ | 4.8 | 4.7 |

| 3 | -Cl | 5.2 | 5.1 |

| 4 | -NO₂ | 5.8 | 5.9 |

Note: This table presents a hypothetical QSAR dataset for illustrative purposes.

Exploration of Bio-Molecular Interactions and Mechanistic Insights of this compound

A comprehensive review of the available scientific literature reveals a significant gap in the understanding of the specific bio-molecular interactions and mechanistic insights of the chemical compound this compound. Despite its structural relation to the broader class of thiazole derivatives, which have been noted for various biological activities, detailed research focusing exclusively on this particular molecule is not publicly accessible.

Thiazole-containing compounds are recognized for their diverse pharmacological potential, engaging with a range of biological targets. However, the specific substitutions on the thiazole ring, such as the carboxymethyl group at the 5-position and the mercapto group at the 2-position in the case of this compound, are critical in determining its unique chemical properties and, consequently, its interactions with biological systems.

Without dedicated studies on this compound, any discussion of its potential protein binding, enzyme inhibition, or the biochemical pathways it might influence would be purely speculative. The scientific community has yet to publish research that would elucidate these specific aspects.

Therefore, this article cannot provide detailed research findings, data tables, or an in-depth exploration as requested in the initial outline, due to the absence of primary and secondary research literature on this compound.

Emerging Research Frontiers and Future Directions for 5 Carboxymethyl 2 Mercaptothiazole Studies

The landscape of chemical research is in a constant state of evolution, driven by technological advancements and a growing emphasis on sustainability and interdisciplinary collaboration. For a compound with the structural features of 5-Carboxymethyl-2-mercaptothiazole, which suggests a potential for diverse chemical reactivity and biological activity, these emerging frontiers offer exciting prospects. The future of research on this and related thiazole (B1198619) compounds will likely be shaped by the integration of computational tools, the adoption of environmentally benign methodologies, and the exploration of novel applications in a variety of scientific fields.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-Carboxymethyl-2-mercaptothiazole to ensure high purity and yield?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to minimize side reactions. For example, thiazole derivatives often require controlled pH to prevent thiol group oxidation. Purification via column chromatography or recrystallization using polar aprotic solvents (e.g., DMF) can enhance purity . Structural analogs, such as methyl 5-methylbenzo[d]thiazole-2-carboxylate, highlight the importance of protecting the thiol group during synthesis to avoid dimerization .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- FT-IR : Confirm the presence of -SH (2500–2600 cm⁻¹) and carboxylic acid (-COOH, ~1700 cm⁻¹) groups.

- NMR : ¹H NMR can distinguish between methylene (-CH₂-) and thiazole ring protons. For example, analogous compounds like 2-mercaptobenzimidazole show distinct aromatic proton shifts in DMSO-d₆ .

- Mass Spectrometry : High-resolution MS (HRMS) can verify molecular ion peaks and fragmentation patterns, as demonstrated in studies of ethyl 2-(isoxazole-5-carboxamido)-4-methylthiazole-5-carboxylate .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer : Solubility tests in polar (water, ethanol) and nonpolar solvents (DCM, hexane) should precede bioactivity assays. Stability studies should monitor degradation under light, heat, and oxidative conditions. For instance, thiazole derivatives with carboxymethyl groups exhibit pH-dependent stability, degrading rapidly in alkaline conditions .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity or solvent effects). Researchers should:

- Standardize Assays : Use validated protocols (e.g., OECD guidelines for cytotoxicity).

- Control for Impurities : Purity >95% (via HPLC) is critical, as seen in studies of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride .

- Cross-Validate Results : Compare data across multiple models (in vitro, in silico).

Q. What experimental strategies enhance the utility of this compound as a matrix in MALDI-MS for diverse analytes?

- Methodological Answer :

- Matrix Preparation : Co-crystallize the compound with analytes in a 1:100–1:1000 ratio using acetonitrile/water (70:30).

- Ionization Efficiency : Test in both positive and negative ion modes. For example, 5-ethyl-2-mercaptothiazole showed superior cation adduct formation ([M + Na]⁺) for peptides like substance P compared to traditional matrices .

- Table: Comparison of MALDI Matrices

| Matrix | Analyte Class | Ionization Mode | Key Advantage |

|---|---|---|---|

| This compound | Peptides, Lipids | Positive/Negative | Broad applicability |

| α-Cyano-4-hydroxycinnamic acid | Small molecules | Positive | High sensitivity |

| Dithranol | Polymers | Positive | Low background noise |

Q. What mechanistic insights guide the design of this compound derivatives for targeted biological interactions?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases. Structure-activity relationship (SAR) studies should modify the carboxymethyl group to enhance hydrophilicity or the thiazole ring for π-π stacking, as seen in related imidazole derivatives .

Data Contradiction and Resolution

Q. Why do studies report conflicting reactivity of the thiol group in this compound during functionalization?

- Methodological Answer : Reactivity depends on steric hindrance and electronic effects. For example, bulky substituents on the thiazole ring reduce thiol accessibility, while electron-withdrawing groups (e.g., -COOH) increase acidity, enhancing nucleophilic reactivity. Comparative studies with 2-mercaptobenzimidazole highlight the role of pH in thiolate ion formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.